REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([NH:10][C:11](=[O:15])/[CH:12]=C/C)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[CH2:16]1CCN2C(=NCCC2)C[CH2:17]1.[N+:27]([CH2:30][CH2:31][CH3:32])([O-:29])=O.[Cl-:33].[Na+].[OH2:35]>>[Cl:33][C:6]1[CH:5]=[C:4]([NH:10][C:11](=[O:15])[CH2:12][CH:31]([CH3:32])[CH:30]([N+:27]([O-:29])=[O:35])[CH2:16][CH3:17])[CH:3]=[CH:2][C:7]=1[C:8]#[N:9] |f:3.4.5|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1C#N)NC(\C=C\C)=O
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Name
|
|
Quantity
|
0.984 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
2.42 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCC
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Name
|
brine
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
[Cl-].[Na+].O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (solvent gradient; 10 to 30% ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C#N)NC(CC(C(CC)[N+](=O)[O-])C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.58 mmol | |
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |